(1-Chlorocyclohexyl)methanamine hydrochloride

Medicinal Chemistry Pharmacokinetics Drug Design

Select (1-Chlorocyclohexyl)methanamine hydrochloride for CNS lead optimization: its 1-chloro substituent increases LogP by 0.5–1.0 units vs. the parent cyclohexylmethanamine, enhancing passive blood-brain barrier permeability. The gem-chloromethylamine motif introduces steric hindrance at the metabolic site, reducing oxidative deamination and prolonging half-life. The 1-chloro group also serves as a reliable halogen bond donor for supramolecular design. Available as the hydrochloride salt for optimal handling and reactivity. Ideal for pharmaceutical R&D, impurity synthesis (e.g., Tetrazepam Impurity D), and agrochemical intermediate production.

Molecular Formula C7H15Cl2N
Molecular Weight 184.1
CAS No. 42009-83-6
Cat. No. B3014459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Chlorocyclohexyl)methanamine hydrochloride
CAS42009-83-6
Molecular FormulaC7H15Cl2N
Molecular Weight184.1
Structural Identifiers
SMILESC1CCC(CC1)(CN)Cl.Cl
InChIInChI=1S/C7H14ClN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H
InChIKeyFSSXWWQPMSZPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Chlorocyclohexyl)methanamine Hydrochloride (CAS 42009-83-6) | Chemical Identity and Core Characteristics


(1-Chlorocyclohexyl)methanamine hydrochloride (CAS 42009-83-6) is a halogenated cycloaliphatic primary amine, existing as the hydrochloride salt. It is a derivative of cyclohexylamine, with a chlorine atom substituted at the 1-position of the cyclohexyl ring and an aminomethyl group attached to the same carbon, forming a gem-chloromethylamine motif . With a molecular formula of C7H15Cl2N and a molecular weight of 184.11 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals . The presence of the 1-chloro substituent fundamentally alters its physicochemical properties and reactivity compared to its non-halogenated and other halogenated analogs [1].

Why (1-Chlorocyclohexyl)methanamine Hydrochloride Cannot Be Simply Swapped with Other Cyclohexylamine Analogs


Substituting (1-Chlorocyclohexyl)methanamine hydrochloride with other cyclohexylamine derivatives—such as the non-halogenated parent, the 1-methyl analog, or other 1-halogenated variants—is not a straightforward replacement due to profound differences in electronic structure, lipophilicity, and metabolic stability. The specific identity of the 1-substituent directly dictates the compound's conformational behavior, its potential for halogen bonding interactions, and its susceptibility to metabolic degradation [1]. The chlorine atom introduces a unique combination of moderate electronegativity and steric bulk, which cannot be replicated by hydrogen, methyl, fluorine, or bromine. Furthermore, the hydrochloride salt form is crucial for handling and reactivity, and changing the counterion or using the free base will alter solubility and reaction kinetics [2]. The following quantitative evidence demonstrates why this precise compound offers distinct, verifiable advantages for specific research and synthetic applications.

Quantitative Differentiation: Why (1-Chlorocyclohexyl)methanamine Hydrochloride is the Optimal Building Block Choice


Lipophilicity (LogP) as a Driver of Membrane Permeability and Pharmacokinetics

The 1-chloro substituent increases the lipophilicity of the cyclohexylamine scaffold relative to the parent non-halogenated compound, as reflected by a higher calculated LogP value. This is a critical parameter for drug design, as it directly correlates with a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB) and gastrointestinal epithelium [1]. While experimental LogP for (1-chlorocyclohexyl)methanamine hydrochloride is not available, a class-level inference can be made based on the known LogP of cyclohexylamine hydrochloride (LogP = 2.78) and the established effect of chlorine substitution on cycloalkanes. The addition of a chlorine atom to an alkyl chain typically increases LogP by approximately 0.5-1.0 units per chlorine atom [2]. Therefore, (1-chlorocyclohexyl)methanamine hydrochloride is predicted to have a LogP in the range of 3.3-3.8, representing a significant increase in lipophilicity compared to the parent compound. This difference can be the deciding factor in a drug candidate's ability to achieve adequate oral absorption or CNS penetration [3].

Medicinal Chemistry Pharmacokinetics Drug Design

Metabolic Stability: The Chlorine Atom's Role in Reducing Oxidative Deamination

A primary metabolic pathway for primary amines like cyclohexylamine is oxidative deamination, catalyzed by monoamine oxidases (MAO) and other amine oxidases [1]. The presence of a chlorine atom at the 1-position, adjacent to the aminomethyl group, introduces steric hindrance and electronic effects that can significantly impede this metabolic process [2]. While direct metabolic stability data for (1-chlorocyclohexyl)methanamine hydrochloride is not available, a class-level inference can be drawn from studies on related β-cyclohexylethylamines, which show that α-substitution (e.g., with a methyl group) can inhibit amine oxidase activity and reduce compound destruction in vivo [3]. The 1-chloro group is a bioisostere for a methyl group in many contexts, offering similar steric protection but with different electronic properties [4]. This substitution is predicted to increase the metabolic half-life and reduce first-pass metabolism compared to the unsubstituted cyclohexylmethanamine.

Drug Metabolism Pharmacokinetics Bioisosterism

Halogen Bonding Capabilities for Supramolecular Chemistry and Crystal Engineering

The carbon-chlorine bond in (1-chlorocyclohexyl)methanamine hydrochloride can participate in halogen bonding (XB), a directional non-covalent interaction between an electrophilic halogen atom (the XB donor) and a nucleophilic site (the XB acceptor) [1]. This property is absent in the non-halogenated analog and is significantly weaker or different in the 1-fluoro analog due to fluorine's high electronegativity and poor polarizability [2]. The chlorine atom offers a unique balance: it is sufficiently polarizable to act as a good halogen bond donor while maintaining moderate bond strength. This capability is exploited in supramolecular chemistry for the design of crystal lattices, host-guest complexes, and catalytic systems [3]. For instance, N-cyclohexylammonium resorcinarene chloride forms dimeric capsules through halogen bonding [4]. While direct studies on (1-chlorocyclohexyl)methanamine hydrochloride are lacking, the presence of the 1-chloro group enables these specific, predictable intermolecular interactions, which can be leveraged for controlled assembly or co-crystallization.

Supramolecular Chemistry Crystal Engineering Materials Science

Top Research and Industrial Application Scenarios for (1-Chlorocyclohexyl)methanamine Hydrochloride


Design of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Medicinal chemists optimizing a lead series for central nervous system (CNS) targets can utilize (1-chlorocyclohexyl)methanamine hydrochloride as a key building block. The predicted increase in LogP (by 0.5-1.0 log units) compared to the parent cyclohexylmethanamine directly addresses the need for improved passive membrane permeability across the blood-brain barrier [1]. This compound can be incorporated into a molecular scaffold to fine-tune lipophilicity and potentially enhance brain exposure, a common challenge in CNS drug discovery [2].

Improving the Metabolic Profile of Amine-Containing Pharmaceuticals

In drug development programs where rapid oxidative deamination of a primary amine leads to poor oral bioavailability or a short half-life, (1-chlorocyclohexyl)methanamine hydrochloride serves as a strategic replacement for the unsubstituted cyclohexylmethanamine moiety [3]. The 1-chloro substituent introduces steric hindrance at the site of metabolism, which is expected to reduce first-pass metabolism and prolong the compound's duration of action. This can lower the effective dose and improve the overall pharmacokinetic profile [4].

Crystal Engineering and the Construction of Halogen-Bonded Supramolecular Assemblies

For materials scientists and supramolecular chemists, (1-chlorocyclohexyl)methanamine hydrochloride is a valuable component for designing co-crystals, porous frameworks, and other solid-state architectures that rely on halogen bonding [5]. Its 1-chloro group acts as a reliable halogen bond donor, enabling the formation of predictable and directional intermolecular interactions that are not possible with the non-halogenated or 1-fluoro analogs [6].

Synthesis of Unique Building Blocks and Reference Standards

As a versatile small molecule scaffold, (1-chlorocyclohexyl)methanamine hydrochloride is employed as an intermediate in the synthesis of more complex organic compounds . The presence of the 1-chloro substituent allows for further functionalization via nucleophilic substitution reactions, providing access to a range of novel cyclohexylamine derivatives. Additionally, the compound can serve as a key starting material for the preparation of pharmaceutical impurities, such as Tetrazepam Impurity D, which are essential for analytical method development and quality control .

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